CID 156592250

Description

Significance of Azo Dyes in Global Industrial Applications

Azo dyes represent a prominent class of synthetic colorants, characterized by the presence of at least one azo group (-N=N-) within their molecular structure. This functional group is crucial for their ability to impart vibrant and stable colors to various materials. Azo dyes constitute a significant portion of the dyes used globally, accounting for up to 70% of all dyes utilized in the textile sector alone. sustainability-directory.comnih.govekb.eg Their widespread application stems from their technical efficacy, offering a broad color palette with good colorfastness properties, and their economic viability. sustainability-directory.comekb.eg Beyond textiles, azo colorants find extensive use in coloring leather, paper, plastics, and even in certain food products and cosmetics. sustainability-directory.comekb.egsensientpharma.commaximizemarketresearch.com The ease of synthesis through diazotization and coupling reactions also contributes to their prevalence in industrial organic chemistry. nih.gov

Historical Trajectory of Direct Black 38 Industrial Utilization

Direct Black 38 (C.I. 30235) is a benzidine-based azo dye. medchemexpress.com Historically, dyes derived from benzidine (B372746) and its related compounds were widely used across the globe. researchgate.net Direct Black 38 itself has been primarily utilized for dyeing textiles, leather, and paper. medchemexpress.comnih.govinchem.orgcdc.gov Other reported uses include staining wool, silk, fibers for rope and matting, hogs hair, cellulose, acetate, and nylon, as well as being used as biological stains and in writing inks. cdc.gov The use of benzidine-based dyes, including Direct Black 38, was prevalent for many years until the adverse health effects became undeniable. researchgate.net

Overview of Environmental and Regulatory Challenges Associated with Benzidine-Derived Dyes

A critical concern associated with some azo dyes, particularly those derived from benzidine like Direct Black 38, is their potential to break down under certain conditions, releasing aromatic amines. sustainability-directory.com This reductive cleavage of the azo bond can occur through various mechanisms, including microbial activity in the environment or metabolic processes in living organisms. sustainability-directory.commedchemexpress.comresearchgate.net Benzidine, a metabolic product of Direct Black 38, is classified as a known human carcinogen. medchemexpress.comnih.govcdc.gov

The environmental ramifications of azo dye usage are closely linked to the large quantities of unfixed dyes and process chemicals discharged in wastewater from industries such as textiles. sustainability-directory.com Environmental exposure to benzidine-based azo dyes remains a concern, with benzidine detected in groundwater at hazardous waste sites. researchgate.netiarc.fr

In response to the documented health hazards, particularly the strong association between occupational exposure to benzidine-based dyes and bladder cancer, dye manufacturers in the USA, Europe, and Japan began phasing out the production of these dyes in the 1970s. researchgate.netinchem.org Government regulations have since provided legal backing for these initiatives. researchgate.net For instance, the European Union has restricted the use of azo dyes that can cleave to form certain carcinogenic aromatic amines, including benzidine, in textile and leather articles that come into direct and prolonged contact with the skin. sustainability-directory.comepa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have also focused on addressing the risks posed by benzidine-based dyes, considering rulemaking to add them to significant new use rules (SNURs) under the Toxic Substances Control Act (TSCA). epa.gov

Despite regulatory efforts and the phasing out of production in some regions, the potential for exposure, particularly from imported finished textiles, remains a concern. epa.gov Research continues into the environmental fate and remediation of Direct Black 38 and other azo dyes due to their persistence and the toxicity of their degradation products. researchgate.netresearchgate.net Studies have investigated methods for decolorization and degradation of Direct Black 38 in wastewater, including biological approaches using microorganisms and adsorption onto various materials. medchemexpress.comresearchgate.netresearchgate.net

Research Findings on Direct Black 38 Degradation:

Research has explored the biological decolorization of Direct Black 38. For example, studies have shown that Enterococcus gallinarum can decolorize Direct Black 38 by breaking the azo bonds and releasing benzidine and 4-aminobiphenyl (B23562). medchemexpress.com

| Microorganism | Direct Black 38 Concentration (mg/L) | Decolorization Rate (%) | Metabolites Released | Source |

| Enterococcus gallinarum | 25-100 | 53-63 (24 h) | Benzidine, 4-aminobiphenyl | medchemexpress.com |

| Enterococcus gallinarum | 20-250 | 71-85 (48 h) | Benzidine, 4-aminobiphenyl | medchemexpress.com |

Adsorption has also been investigated as a method for removing Direct Black 38 from aqueous environments. Studies have demonstrated the effectiveness of materials like p-tert-butylcalix sensientpharma.comarene based silica (B1680970) resin for the adsorption of Direct Black 38. researchgate.net

| Adsorbent | Target Dye | Maximum Adsorption (%) | Optimal pH | Source |

| p-tert-butylcalix sensientpharma.comarene based silica resin | Direct Black 38 | 91 | 9.0 | researchgate.net |

These research efforts highlight the ongoing focus in environmental chemistry on developing effective strategies to mitigate the impact of persistent azo dyes like Direct Black 38.

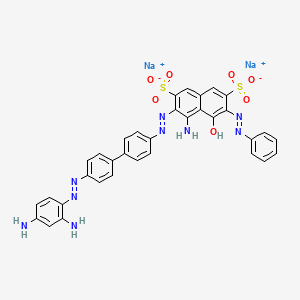

Direct Black 38 is a synthetic azo dye that has seen extensive use in various industrial applications, particularly in the textile, leather, and paper industries. Its chemical structure and manufacturing processes are well-documented, reflecting its historical importance as a black colorant.

Structure

2D Structure

Properties

CAS No. |

1937-37-7 |

|---|---|

Molecular Formula |

C34H27N9NaO7S2 |

Molecular Weight |

760.8 g/mol |

IUPAC Name |

disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H27N9O7S2.Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50); |

InChI Key |

OTVSHPVJJJTKNO-UHFFFAOYSA-N |

impurities |

The benzidine content of six US-produced samples of Direct Black 38 ranged from 2-20 mg/kg...In another study, the benzidine content of a Direct Black 38 sample was found to be <0.1 mg/kg, but 150 mg/kg 4-aminobiphenyl and 9200 mg/kg 2,4-diaminoazobenzene (the hydrochloride of which is chrysoidine, were present. |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na] |

Appearance |

Solid powder |

boiling_point |

Decomposes (NTP, 1992) |

Color/Form |

Grey-black powde |

melting_point |

Decomposes (NTP, 1992) |

Other CAS No. |

1937-37-7 22244-14-0 |

physical_description |

C.i. direct black 38 appears as gray-black microcrystals or black powder. (NTP, 1992) |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

1 to 5 mg/mL at 68° F (NTP, 1992) Soluble in water; moderately soluble in ethanol and ethylene glycol monoethyl ether; insoluble in other organic solvents. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-naphthalenesulfonic acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-1-naphthalenyl)azo)-, monosodium salt 4-amino-3-((4'-((2,4-diaminophenyl)azo)-4- biphenylyl)azo)-5-hydroxy-6-(phenylazo)-2,7- naphthalenedisulfonic acid, disodium salt chlorazol black E direct black 3 direct black 38 direct deep black extra |

Origin of Product |

United States |

Chemical Synthesis and Industrial Manufacturing of Direct Black 38

Chemical Reaction Pathways for Direct Black 38 Synthesis

Direct Black 38 is a trisazo dye, meaning its structure contains three azo (-N=N-) groups. The commercial synthesis of Direct Black 38 typically involves a series of diazotization and coupling reactions using specific aromatic amine and naphthol intermediates nih.govworlddyevariety.com.

The manufacturing process can be summarized in several key steps:

Diazotization of benzidine (B372746) (4,4'-diaminobiphenyl). This involves reacting benzidine with sodium nitrite (B80452) in an acidic medium to form a diazonium salt nih.govworlddyevariety.com.

Coupling of the diazotized benzidine with H-acid (8-amino-1-naphthol-3,6-disulphonic acid) under acidic conditions nih.govworlddyevariety.com.

Diazotization of aniline (B41778). Aniline is diazotized to form its diazonium salt nih.gov.

Coupling of the aniline diazonium salt with the product from step 2 under alkaline conditions nih.govworlddyevariety.com.

Coupling of the resulting intermediate with meta-phenylenediamine (1,3-diaminobenzene) nih.govworlddyevariety.com.

Neutralization with sodium hydroxide (B78521) to obtain the disodium (B8443419) salt of Direct Black 38 nih.gov.

Some manufacturing processes may use hydrazobenzene (B1673438) as a starting material instead of benzidine. Hydrazobenzene undergoes rearrangement in the presence of a strong hydrochloric acid solution to form benzidine dihydrochloride, which is then diazotized osha.gov. The synthesis continues with the coupling reactions as described osha.gov.

The diazotization reactions are typically carried out at low temperatures, between 0 and 5°C, in an acidic medium to maintain the stability of the diazonium salts ekb.eg.

Commercial Production Methodologies and Compositional Variability

Commercial production of Direct Black 38 involves scaling up the chemical synthesis steps to an industrial level. This includes large reaction vessels, controlled temperature and pressure, and efficient mixing to ensure complete reactions and optimize yield. After the final coupling reaction, the dye product is isolated from the solution, often through filtration using equipment like a filter press osha.gov. The filter cake is then washed to remove impurities and subsequently dried osha.gov. Drying methods may include drum dryers after forming a slurry of the dye osha.gov.

The composition of commercial Direct Black 38 can exhibit variability. While the primary component is the disodium salt of the trisazo structure, the final product may contain residual starting materials, intermediates, or byproducts from the synthesis process. The purity and exact composition can vary depending on the specific manufacturing process, the quality of the raw materials, and the effectiveness of purification steps. Historically, benzidine-based dyes, including Direct Black 38, were produced in significant quantities, although production has decreased over time, particularly in some regions, due to concerns related to the use of benzidine cdc.gov. For example, domestic production of Direct Black 38 in the United States decreased significantly from 7.3 million pounds in 1971 to 2.2 million pounds in 1975, although it rose slightly to 3.76 million pounds in 1976 cdc.gov.

Commercial Direct Black 38 typically appears as gray-black microcrystals or a black powder nih.gov. It is soluble in water, moderately soluble in ethanol (B145695) and ethylene (B1197577) glycol monoethyl ether, and insoluble in other organic solvents nih.gov. Its solubility in water is reported as 40 g/l at 85 ℃ worlddyevariety.com.

Historical Industrial Applications of Direct Black 38 (Textiles, Leather, Paper, Biological Stains)

Direct Black 38 has a long history of widespread use as a direct dye due to its ability to color cellulosic fibers and other materials without the need for a mordant. Its applications spanned several major industries:

Textiles: Direct Black 38 was extensively used for dyeing and printing various textile fibers, including cotton, viscose, wool, silk, bast fibers, hog's hair, acetate, and nylon nih.govworlddyevariety.comcdc.gov. It was a common black colorant for fabrics and yarns.

Leather: The dye was widely applied in the leather industry for coloring leather products nih.govworlddyevariety.comcdc.goviarc.frnih.gov.

Paper: Direct Black 38 was utilized in the paper industry for dyeing paper nih.govworlddyevariety.comcdc.goviarc.frnih.gov. It was particularly noted for its use in the beater dyeing process, where the dye is added to the paper pulp google.com.

Biological Stains: In addition to industrial uses, Direct Black 38 has been employed as a biological stain nih.govcdc.goviarc.fr. It is also known by the synonym Chlorazol Black E, which is commonly associated with its use in biological staining nih.govmedchemexpress.com.

Other historical applications included dyeing plastics, vegetable-ivory buttons, and wood flour used as a resin filler, as well as in the production of aqueous inks and reportedly in hair dyes nih.govcdc.goviarc.fr.

The use of benzidine-based dyes, including Direct Black 38, became prevalent in the dyestuff industry starting around 1890 cdc.gov. By 1948, production of benzidine-derived dyes constituted a significant portion of the domestic dye market in the United States cdc.gov. However, by the mid-1970s, many manufacturers in the USA began phasing out the use of benzidine-based dyes iarc.fr.

Environmental Fate and Transport of Direct Black 38

Occurrence and Distribution in Aquatic and Terrestrial Environments

Direct Black 38 can be released into the environment through industrial wastewater and the disposal of waste materials containing the dye. canada.ca As a water-soluble anionic dye, it is expected to be present in both aquatic and terrestrial environments, particularly in areas near textile and paper manufacturing facilities. canada.ca Studies on benzidine-based dyes, including Direct Black 38, indicate that they can undergo microbial degradation, releasing free benzidine (B372746) into the environment. cdc.gov Benzidine has been detected in surface water and groundwater at hazardous waste sites. cdc.gov While specific data on the widespread occurrence and distribution of Direct Black 38 itself in various environmental compartments is limited in the provided search results, its properties and use patterns suggest its potential presence in industrial effluents and contaminated sites.

Sorption Mechanisms and Environmental Mobility

The mobility of Direct Black 38 in soil and sediment is influenced by its ionic nature and its interaction with soil components. The estimated Koc value for Direct Black 38 is approximately 300, suggesting moderate mobility in soil. nih.govchemicalbook.com However, due to its ionic character, the dye can be retained by ion-exchange processes, particularly on clay surfaces, and through adsorption at mineral surfaces like goethite. chemicalbook.com These interactions can potentially slow down or prevent leaching. chemicalbook.com Sorption onto solid particles in terrestrial and aquatic environments significantly influences the mobility of chemical substances. pwr.edu.pl While hydrophobic interactions can play a role in sorption, particularly with soil organic matter, electrostatic interactions due to the ionic nature of the dye are also important mechanisms influencing its retention in environmental matrices. pwr.edu.pl

Abiotic Transformation Processes in Environmental Media

Abiotic degradation processes, such as photolysis and hydrolysis, are generally not considered significant factors in the environmental fate of azo dyes like Direct Black 38. canada.ca However, some studies suggest that photodegradation of azo dyes can be accelerated in the presence of natural humic materials. canada.ca Direct Black 38 is known to be readily reduced in solution. cdc.gov Chemical or enzymatic reduction can lead to the formation of amino sulfonic acids. mst.dk

Atmospheric and Aquatic Transport Dynamics

Due to its low vapor pressure, Direct Black 38 is not expected to volatilize significantly from moist or dry surfaces, indicating limited atmospheric transport as a vapor. mst.dk Atmospheric transport of pollutants is influenced by meteorological dynamics, including diffusion, transport, chemical transformation, and deposition. mdpi.com However, given the physical properties of Direct Black 38, its primary transport in the environment is likely to occur in aquatic systems, either dissolved in water or adsorbed onto suspended particles and sediments. The high water solubility imparted by its sulfonic acid groups facilitates its transport in aqueous environments. canada.ca

Bioaccumulation Potential in Environmental Matrices

The bioaccumulation potential of Direct Black 38 in aquatic organisms is considered not to be an important fate process. nih.govchemicalbook.com An estimated Bioconcentration Factor (BCF) value of 20 has been calculated for Direct Black 38, based on its estimated log Kow. chemicalbook.com According to recommended classification schemes, this BCF value suggests that bioconcentration in aquatic organisms is not significant. chemicalbook.com Factors such as high molecular weight and cross-sectional diameter have been hypothesized to make it difficult for some azo colorants, including direct dyes, to cross biological membranes, potentially limiting bioaccumulation. canada.ca

Biodegradation Mechanisms and Pathways of Direct Black 38

Microbial Biodegradation of Direct Black 38

Microorganisms, including bacteria, fungi, and actinomycetes, play a crucial role in the biodegradation of Direct Black 38. mdpi.com The effectiveness of microbial degradation depends on their enzymatic capabilities and the prevailing environmental conditions. ijcmas.com

Anaerobic Biotransformation and Azo Bond Cleavage

Under anaerobic conditions, the biodegradation of Direct Black 38 is primarily initiated by the reductive cleavage of its azo bonds (-N=N-). ijcmas.combioline.org.brmdpi.com This process is typically mediated by azoreductase enzymes, which break the double nitrogen bonds, leading to the formation of colorless aromatic amines. mdpi.commdpi.com This reductive cleavage is often the initial and most rapid step in the decolorization of azo dyes. bioline.org.br While effective for decolorization, anaerobic conditions often result in the accumulation of potentially toxic aromatic amines, such as benzidine (B372746) and 4-aminobiphenyl (B23562). researchgate.netresearchgate.netresearchgate.net

Aerobic Biotransformation and Mineralization

Aerobic conditions are generally required for the further degradation and potential mineralization of the aromatic amines produced during anaerobic azo bond cleavage. bioline.org.br Under aerobic conditions, microorganisms can utilize oxygen to break down the aromatic rings of these amines through oxidative pathways. ijcmas.combioline.org.br This can lead to the formation of simpler compounds and, ideally, complete mineralization into carbon dioxide, water, and inorganic salts. ijcmas.com However, some aromatic amines, particularly sulfonated ones, may be less readily degraded aerobically. researchgate.net Sequential anaerobic-aerobic treatment systems are often employed to achieve both efficient decolorization and subsequent degradation of the resulting aromatic amines. bioline.org.brresearchgate.netcdnsciencepub.com

Role of Specific Microbial Species and Consortia in Degradation

Various microbial species and consortia have been shown to degrade Direct Black 38. Mixed microbial cultures are often more effective than pure cultures due to their diverse enzymatic capabilities. mdpi.com

Specific examples of microorganisms studied for their ability to degrade Direct Black 38 or similar azo dyes include:

Enterococcus gallinarum: This bacterium has been shown to decolorize Direct Black 38 by reducing its azo bonds, releasing benzidine and 4-aminobiphenyl. mdpi.commedchemexpress.commedchemexpress.eu Studies with E. gallinarum showed decolorization rates of 53-63% within 24 hours at dye concentrations of 25-100 mg/L. medchemexpress.com

Bacillus sp.: Strains of Bacillus sp., such as Bacillus sp. KMSII-3 strain CSMB5, have demonstrated significant decolorization and degradation of Direct Black 38 under microaerobic conditions. researchgate.netijirset.com Decolorization efficiencies of up to 95% within 24 hours have been reported for this strain at a concentration of 50 mg/L. researchgate.netijirset.com

Halophilic/Halotolerant Microflora: Microorganisms isolated from high-salt environments, including Enterococcus, Bacillus, Staphylococcus, unclassified Enterobacteriaceae, and Kosakonia, have shown the ability to degrade azo dyes like Direct Black G (a related azo dye) under high-salt, low-oxygen conditions. nih.gov These microbes can tolerate varying salt concentrations and utilize enzymes like NADH-DCIP reductase, laccase, and azoreductase for degradation. nih.gov

Streptomyces SS07: While the search results did not specifically mention Streptomyces SS07 degrading Direct Black 38, Streptomyces halophilus has been identified as a halotolerant strain capable of degrading azo dyes. nih.gov Actinomycetes, in general, are known dye-degrading microbes. mdpi.com

Pseudomonas sp. and Escherichia coli: These facultative microorganisms have been investigated for their ability to degrade Direct Black 38 under anaerobic, aerobic, and microaerophilic conditions. researchgate.net Pseudomonas sp. showed high color removal efficiency under anaerobic conditions. researchgate.net

Mixed Bacterial Consortia: Mixed cultures isolated from textile wastewater treatment systems have proven effective in the biotransformation and degradation of Direct Black 38 and its intermediates like benzidine and 4-aminobiphenyl. researchgate.net

Enzymatic Pathways in Azo Dye Reduction and Oxidation

The microbial degradation of Direct Black 38 is mediated by a variety of enzymes. The primary enzymes involved in the initial reductive cleavage of azo bonds are azoreductases. mdpi.comijcmas.commdpi.com

Azoreductases: These enzymes catalyze the reduction of the azo linkage (-N=N-) to form corresponding aromatic amines. ijcmas.commdpi.com Azoreductases can be flavin-dependent or flavin-independent and are commonly found in bacteria. mdpi.com

Laccases: These are multicopper oxidases that can degrade azo dyes through a non-specific free radical mechanism, often leading to the formation of phenolic compounds. ijcmas.comnih.govnih.gov Laccases can play a role in the oxidation of both the parent dye and its degradation metabolites, particularly under aerobic or microaerobic conditions. nih.gov

NADH-DCIP Reductase: This enzyme has been identified as a primary reductase involved in the decolorization of azo dyes by halophilic/halotolerant microflora, especially under high-salt concentrations. nih.gov

Manganese Peroxidase (MnP) and Lignin (B12514952) Peroxidase (LiP): These enzymes, often found in ligninolytic fungi, are peroxidases that can oxidize a range of compounds, including azo dyes and aromatic amines, in the presence of hydrogen peroxide. ijcmas.comnih.govnih.govlongdom.org They contribute to the breakdown of the dye structure and the further degradation of intermediates. ijcmas.comresearchgate.netnih.govnih.govlongdom.org

The interplay between these enzymes and the environmental conditions (anaerobic vs. aerobic) dictates the degradation pathway and the nature of the resulting products.

Elucidation and Characterization of Biodegradation Intermediates and Transformation Products

The biodegradation of Direct Black 38 typically proceeds through the formation of various intermediate and transformation products, particularly aromatic amines, resulting from the cleavage of the azo bonds. Identifying and characterizing these products is crucial for understanding the degradation pathway and assessing potential toxicity.

Key biodegradation intermediates and transformation products of Direct Black 38 that have been identified include:

Benzidine: This is a primary aromatic amine produced from the reductive cleavage of Direct Black 38's azo bonds, particularly under anaerobic conditions. researchgate.netresearchgate.netmedchemexpress.commedchemexpress.eunih.govresearchgate.netnih.govasm.org Benzidine is a known human carcinogen. medchemexpress.comnih.govasm.org

4-Aminobiphenyl: This is another aromatic amine that can be released during the microbial reduction of Direct Black 38. researchgate.netmedchemexpress.commedchemexpress.eunih.govresearchgate.net

Monoacetylbenzidine and Acetylaminobiphenyl: These acetylated derivatives of benzidine and 4-aminobiphenyl have been identified as metabolites formed by human intestinal microbiota during the metabolism of Direct Black 38. nih.govresearchgate.netasm.org These acetylated forms can have enhanced mutagenicity and lipophilicity. nih.govasm.org

p-Phenylenediamine (B122844) and Aniline (B41778): While not explicitly mentioned as major intermediates of Direct Black 38 in the provided search results, p-phenylenediamine and aniline are common aromatic amines that can result from the degradation of other azo dyes and further breakdown of more complex amines.

Triaminonaphthalen-1-ol Derivatives: The structure of Direct Black 38 suggests that cleavage of its azo bonds would yield derivatives of benzidine and sulfonated naphthalene (B1677914). While "Triaminonaphthalen-1-ol Derivatives" specifically were not detailed in the search results for Direct Black 38, sulfonated naphthalene derivatives are expected transformation products from the non-benzidine portion of the molecule after azo bond cleavage.

The accumulation of aromatic amines like benzidine highlights the importance of subsequent aerobic treatment steps to further degrade these potentially harmful intermediates. researchgate.netresearchgate.netresearchgate.net

Kinetic Modeling of Biological Degradation Processes

Kinetic modeling is used to describe and predict the rate of biological degradation of Direct Black 38 under various conditions. These models help in understanding the factors affecting degradation efficiency and in designing and optimizing bioremediation systems.

Common kinetic models applied to biological degradation processes include:

Monod Kinetics: The Monod model is frequently used to describe microbial growth and substrate utilization, including the degradation of organic compounds like dyes. medchemexpress.comconicet.gov.ar This model relates the specific growth rate of microorganisms to the concentration of the limiting substrate (the dye). Studies on the decolorization of Direct Black 38 by Enterococcus gallinarum have shown that the process follows Monod kinetics. medchemexpress.com Parameters such as maximum specific growth rate (Vmax) and the half-saturation constant (Ks) can be determined using this model. medchemexpress.com

Langmuir-Hinshelwood Mechanism: This model is often applied to heterogeneous catalytic reactions, including some biological degradation processes where the substrate adsorbs onto the surface of the catalyst (e.g., microbial enzymes or biomass). gnest.orggnest.orgresearchgate.net While primarily discussed in the context of catalytic oxidative degradation using nickel hydroxide (B78521) gnest.orggnest.orgresearchgate.net, the principles of substrate adsorption influencing reaction rate can also be relevant to enzymatic degradation where enzymes act on adsorbed dye molecules.

First-Order and Second-Order Kinetics: In some cases, the decolorization of Direct Black 38 has been described by first-order or second-order kinetic models, depending on the dye concentration and experimental conditions. researchgate.net At higher dye concentrations, the degradation may follow first-order kinetics, while at lower concentrations, it might approximate second-order kinetics. researchgate.net

Competitive Inhibition Models: When co-substrates are present, the degradation of Direct Black 38 can be influenced by competitive inhibition, where the dye competes with the co-substrate for enzymatic activity. researchgate.net Competitive kinetic models have been developed to describe the anaerobic co-metabolism of Direct Black 38 with substrates like glucose. researchgate.net

Kinetic studies provide valuable data on degradation rates and the influence of parameters such as initial dye concentration, biomass concentration, and the presence of co-substrates.

Example Kinetic Data (Illustrative based on search results):

| Parameter | Value | Conditions | Source Type |

| Decolorization Rate (E. gallinarum) | 53-63% in 24 hours | 25-100 mg/L DB38, basal medium | Research Finding |

| Decolorization Rate (E. gallinarum) | 71-85% in 48 hours | 20-250 mg/L DB38, Luria broth | Research Finding |

| Vmax (E. gallinarum, Monod kinetics) | 12.8 mg·L⁻¹·h⁻¹ | Luria broth experiment | Research Finding |

| Ks (E. gallinarum, Monod kinetics) | 490.6 mg·L⁻¹ | Luria broth experiment | Research Finding |

| Decolorization Rate (Bacillus sp.) | 95% in 24 hours | 50 mg/L DB38, microaerobic reactor | Research Finding |

| k1 (First-order rate constant) | 0.0062 to 0.0017 h⁻¹ | DB38 concentrations from 0 to 3200 mg/L, anaerobic batch with glucose | Research Finding |

| Competitive Inhibition Constant (KID) | 914 ± 574 mg/L (average) | Anaerobic co-metabolism with glucose (200-1600 mg/L DB38) | Research Finding |

Strategies for Detoxification of Aromatic Amine Metabolites

The aromatic amines produced from the biodegradation of Direct Black 38, notably benzidine and 4-aminobiphenyl, pose significant environmental and health concerns due to their toxicity, mutagenicity, and carcinogenicity. cdnsciencepub.combioline.org.brd-nb.infomedchemexpress.com These metabolites are known to resist further degradation under anaerobic conditions, leading to their accumulation. cdnsciencepub.comresearchgate.net Therefore, effective strategies for the detoxification of these aromatic amines are crucial for the complete remediation of Direct Black 38 contaminated environments.

A widely explored and promising strategy for the detoxification of aromatic amine metabolites involves the use of sequential anaerobic-aerobic biological treatment processes. cdnsciencepub.comd-nb.inforesearchgate.netresearchgate.net In such systems, the initial anaerobic stage facilitates the reductive cleavage of the azo bonds in Direct Black 38, yielding aromatic amines. cdnsciencepub.combioline.org.brd-nb.inforesearchgate.net The subsequent aerobic stage is designed to further metabolize and mineralize these aromatic amines into less harmful compounds. cdnsciencepub.combioline.org.brd-nb.inforesearchgate.net

Research has demonstrated the effectiveness of sequential anaerobic-aerobic systems in removing aromatic amines resulting from Direct Black 38 degradation. One study utilizing an upflow anaerobic sludge blanket (UASB) reactor followed by a completely stirred tank reactor (CSTR) achieved significant removal efficiencies. In a system treating 3200 mg/L of Direct Black 38, total aromatic amine (TAA) removal of 52.2% was observed in the total system. researchgate.net Aromatic amine recoveries of 45-50% were noted in the aerobic reactor, indicating substantial degradation occurred in this stage after their formation in the anaerobic phase. researchgate.net This sequential approach allows for both decolorization in the anaerobic phase and detoxification of the problematic aromatic amines in the aerobic phase. researchgate.netresearchgate.net

Specific microbial communities and enzymatic activities play key roles in the aerobic degradation of aromatic amines. While aromatic amines can be resistant to degradation under anaerobic conditions, they have been shown to undergo slower degradation under aerobic conditions. cdnsciencepub.com Microorganisms capable of mineralizing aromatic amines like sulfanilic acid and aniline have been identified in environments with significant microbial diversity, such as domestic effluent. cdnsciencepub.com Some studies on the biodegradation of azo dyes by specific bacterial strains, like Bacillus sp. strain CSMB5, have indicated that amine degradation occurs, confirmed by indicators such as ammonia (B1221849) liberation and phenyl ring cleavage. researchgate.net The activity of enzymes like tyrosinase has also been suggested to play a role in the degradation process, contributing to detoxification. d-nb.info

The efficiency of aromatic amine detoxification can be influenced by various factors, including the presence of co-substrates and nutrient availability. For instance, in some microbial cultures, the aromatic amines generated from azo bond cleavage can serve as a source of nitrogen, leading to their further metabolism and detoxification, particularly under nitrogen-limited conditions. bioline.org.br

Removal Efficiencies in a Sequential Anaerobic-Aerobic System researchgate.net

| Parameter | Removal Efficiency (%) |

| Chemical Oxygen Demand (COD) | 84.0 |

| Color | 86.0 |

| Total Aromatic Amines (TAA) | 52.2 |

Note: Data presented is for a total system treating 3200 mg/L CI Direct Black 38 dye.

Advanced Degradation and Remediation Technologies for Direct Black 38 Contamination

Physical Remediation Approaches

Physical methods for dye removal primarily involve separating the dye from the wastewater based on physical properties. These techniques include adsorption, membrane filtration, and ion exchange mdpi.com.

Adsorption Technologies (e.g., Activated Carbon, Silica-Based Adsorbents, Zeolites)

Adsorption is considered a promising technique for dye removal due to its simplicity, low cost, and effectiveness researchgate.netmatec-conferences.org. It involves the accumulation of dye molecules onto the surface of a solid adsorbent material. Various materials have been explored as adsorbents for Direct Black 38.

Activated carbon, including that prepared from agricultural waste like bottle gourd, has been investigated for Direct Black 38 removal nih.goviwaponline.comiwaponline.com. These activated carbons often exhibit a mesoporous texture and high surface area, contributing to their adsorption capacity nih.goviwaponline.comiwaponline.com.

Silica-based adsorbents, including newly synthesized resins modified with compounds like p-tert-butylcalix cenmed.comarene or p-diethanolaminomethylcalix nih.govarene, have shown effectiveness in adsorbing Direct Black 38 researchgate.netresearchgate.netacs.orgcumhuriyet.edu.trresearchgate.netcore.ac.uk. These modified silica (B1680970) resins can achieve high removal percentages researchgate.netcumhuriyet.edu.tr.

Zeolites, microporous crystalline aluminosilicates, are also utilized in adsorption processes for dye removal mdpi.comacs.org. Their well-defined pore sizes and tunable properties make them suitable for discriminating and adsorbing dye molecules acs.org. Zeolite-supported materials, such as TiO2/zeolite-Y, have been explored for the degradation of Direct Black 38, which involves adsorption as a preliminary step researchgate.net.

Mechanistic Investigations of Adsorption (Hydrophobic Interactions, Electrostatic Forces, Hydrogen Bonding, Van der Waals Forces)

The adsorption of Direct Black 38 onto various adsorbents is driven by a combination of interaction mechanisms. For silica-based adsorbents modified with calixarenes, proposed mechanisms involve multiple interactions, including hydrogen bonds, electrostatic forces, π–π interactions/stacking, and cation/anion-π interactions researchgate.net. The ionic nature of Direct Black 38 can lead to retention by ion-exchange processes, particularly on surfaces like clay minerals nih.gov. Electrostatic interactions between the charged dye molecules and the adsorbent surface play a significant role, with pH influencing the surface charge of the adsorbent and thus the adsorption capacity mdpi.commdpi.comnih.gov. For instance, the adsorption of Direct Black 38 on activated carbon prepared from bottle gourd was more favorable in the acidic region (pH 2.5) nih.goviwaponline.comiwaponline.com.

Batch and Column Adsorption Studies and Modeling (e.g., Langmuir, Freundlich, D-R Models)

Batch adsorption experiments are commonly performed to evaluate the adsorption capacity and kinetics of adsorbents for Direct Black 38 researchgate.netresearchgate.netcore.ac.ukmdpi.com. These studies investigate the effects of parameters such as initial dye concentration, contact time, pH, and adsorbent dosage nih.goviwaponline.comresearchgate.netresearchgate.netcore.ac.ukmdpi.com.

Adsorption equilibrium data are often analyzed using isotherm models like Langmuir, Freundlich, and Dubinin-Radushkevich (D-R) to understand the adsorption behavior nih.goviwaponline.comiwaponline.comresearchgate.netacs.orgcumhuriyet.edu.trmdpi.com. For example, the adsorption of Direct Black 38 on activated carbon prepared from bottle gourd was best described by the Langmuir isotherm, indicating monolayer adsorption nih.goviwaponline.comiwaponline.com. In contrast, adsorption on a newly synthesized silica-modified resin followed the Freundlich model, suggesting multilayer formation researchgate.netacs.orgcumhuriyet.edu.tr. The D-R model can be used to calculate the energy of adsorption, which can provide insights into the nature of the adsorption process, such as whether it is physical or chemical (ion exchange) researchgate.netacs.orgcumhuriyet.edu.trmdpi.com.

Adsorption kinetics studies are conducted to determine the rate and mechanism of the adsorption process nih.goviwaponline.comiwaponline.commdpi.comresearchgate.netgnest.orgresearchgate.net. Common kinetic models applied include pseudo-first-order and pseudo-second-order models nih.goviwaponline.comiwaponline.commdpi.comresearchgate.netgnest.orgresearchgate.net. Studies on the adsorption of Direct Black 38 on activated carbon and nitrogen-doped TiO2 have found that the pseudo-second-order model often provides a good fit to the experimental data, suggesting that the adsorption rate is controlled by the adsorption capacity nih.goviwaponline.comiwaponline.comgnest.orgresearchgate.net.

Column adsorption studies are also performed to evaluate the performance of adsorbents in a continuous flow system, which is more representative of industrial applications researchgate.netacs.orgcumhuriyet.edu.tr.

Here is a summary of some adsorption study findings:

| Adsorbent | Model Isotherm | Model Kinetics | Maximum Adsorption Capacity (mg/g) | Reference |

| Activated carbon from bottle gourd | Langmuir | Pseudo-second-order | 94.9 | nih.goviwaponline.comiwaponline.com |

| Nitrogen-doped TiO2 (synthesized at 400 °C) | Langmuir | Pseudo-second-order | 138.3 | researchgate.netgnest.orgresearchgate.net |

| p-diethanolaminomethylcalix nih.govarene-immobilized silica resin | Freundlich | Pseudo-second-order | Not specified in snippets, 99% removal achieved | researchgate.netacs.orgcumhuriyet.edu.tr |

| p-tert-butylcalix cenmed.comarene based silica resin | Not specified | Not specified | Not specified in snippets, 91% removal achieved | researchgate.netcore.ac.uk |

Membrane Filtration Techniques (e.g., Ultrafiltration, Reverse Osmosis)

Membrane filtration techniques, including ultrafiltration (UF) and reverse osmosis (RO), are utilized for dye removal from wastewater mdpi.comuj.ac.zadupont.com. These methods use semipermeable membranes to separate dye molecules based on their size and charge uj.ac.zadupont.com.

Ultrafiltration membranes can remove macromolecules, colloids, and viruses, operating at lower pressures compared to reverse osmosis uj.ac.za. Reverse osmosis is a finer filtration process used for removing dissolved solids and salts, requiring higher pressure uj.ac.zadupont.comsinergroup.net. While effective, polymeric membranes used in these techniques can be prone to fouling, which can limit their application uj.ac.za. The incorporation of nanomaterials into polymeric membranes is being explored to enhance their performance and reduce fouling uj.ac.za. Nanocomposite membranes, such as those containing SiO2/Fe3O4/PES, have shown high rejection rates for Direct Black 38, attributed to electrostatic interactions between the membrane surface and the dye uj.ac.za.

Ion Exchange Processes

Ion exchange is another physical remediation approach for removing ionic dyes like Direct Black 38 from wastewater mdpi.comnih.govmrforum.com. This process involves the exchange of ions between the dye molecules in the solution and ions on the solid ion exchange material nih.gov. The ionic nature of Direct Black 38 makes it amenable to removal by ion exchange, particularly with materials like clay surfaces nih.gov. Weakly basic anion exchange resins have been investigated for the removal of direct dyes, and the adsorption can have an ion exchange nature researchgate.netacs.orgcumhuriyet.edu.trmdpi.commdpi.comnih.gov. The effectiveness of ion exchange is influenced by factors such as pH and the presence of other salts mdpi.comnih.gov.

Chemical Remediation Approaches

Chemical remediation approaches involve using chemical reactions to degrade or transform dye molecules into less harmful substances mdpi.com. These methods can include oxidation, reduction, and photocatalytic degradation mdpi.com. While the provided search results primarily focused on physical methods, particularly adsorption, some mention of chemical degradation processes for Direct Black 38 was found. For instance, catalytic oxidative degradation of Direct Black 38 catalyzed by nickel hydroxide (B78521) has been studied, following a Langmuir-Hinshelwood mechanism where reactants adsorb onto the catalyst surface gnest.orggnest.org. Photocatalytic degradation of Direct Black 38 using materials like TiO2 and zeolite-supported TiO2 has also been investigated researchgate.netresearchgate.net. These processes involve the generation of reactive species that break down the dye molecule researchgate.netresearchgate.net. Chemical processes can lead to the cleavage of azo linkages in the dye structure, potentially forming aromatic amines mdpi.comimrpress.com.

Advanced Oxidation Processes (AOPs) for Direct Black 38 Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures characterized by the generation of powerful oxidizing species, primarily hydroxyl radicals (•OH). These highly reactive radicals can effectively degrade recalcitrant organic pollutants, including complex azo dyes like Direct Black 38, often leading to mineralization into carbon dioxide, water, and inorganic compounds, or at least transforming them into more biodegradable or less harmful substances. AOPs can involve various technologies, often combining oxidants (such as O₃ or H₂O₂) with catalysts (like Fe, Mn, or TiO₂) or energy sources (like UV light or electrical current). researchgate.net

Fenton and Photo-Fenton Oxidation Systems

Fenton and Photo-Fenton processes utilize the reaction between hydrogen peroxide (H₂O₂) and iron ions (Fe²⁺ for Fenton, Fe²⁺ or Fe³⁺ often with UV light for Photo-Fenton) to generate hydroxyl radicals. tuiasi.rod-nb.info These systems have been investigated as pretreatment methods for enhancing the biodegradability of wastewater containing complex organic pollutants, including azo dyes. d-nb.inforesearchgate.net

Research has explored the application of Fenton oxidation as a pretreatment for wastewater containing Direct Black 38. One study reported that Fenton's oxidation as a pre-treatment, using an optimal H₂O₂/COD ratio of 1.0 (w/w) and H₂O₂/Fe²⁺ ratio of 9.7 (w/w), resulted in a 45% reduction in Chemical Oxygen Demand (COD) due to mineralization. researchgate.net This pretreatment also improved the BOD₅/COD ratio, indicating increased biodegradability of the wastewater. researchgate.net

Photo-Fenton processes, often involving H₂O₂/UV or TiO₂/H₂O₂/UV systems, have also been applied to treat tannery wastewater containing Direct Black 38. Studies have shown that the degradation rate in H₂O₂/UV systems increased with increasing hydrogen peroxide concentration, although excessive H₂O₂ can be detrimental as it can act as a hydroxyl radical scavenger. nih.govscielo.org.za In H₂O₂/UV treatment, COD removal reached approximately 60% after 4 hours of reaction, demonstrating the chemical degradation of principal pollutants. nih.gov

Ozonation Processes

Ozonation is another AOP that utilizes ozone (O₃) as a strong oxidizing agent for the degradation of organic pollutants. researchgate.net Ozone can react directly with pollutants or decompose to form hydroxyl radicals, particularly in the presence of a catalyst or UV irradiation.

While specific detailed studies focusing solely on ozonation for Direct Black 38 degradation were not extensively found, ozonation processes are recognized as effective AOPs for dye removal. One study mentioning combined processes indicated that a combination of ozonation and aerobic treatment resulted in a 55% removal of COD from wastewater. researchgate.net

Electrochemical Oxidation

Electrochemical oxidation is considered a promising technique within the realm of AOPs for the treatment of industrial wastewater, including that containing dyes. researchgate.net This method involves the direct or indirect oxidation of pollutants at the anode surface through electron transfer.

Wet Air Oxidation

Wet Air Oxidation (WAO) is an AOP used for treating industrial wastewater containing persistent organic pollutants. It involves the oxidation of dissolved or suspended contaminants in water using oxygen as the oxidant at elevated temperatures and pressures.

Wet Air Oxidation is categorized as an advanced oxidation process. However, specific detailed research findings on the application of Wet Air Oxidation for the degradation of Direct Black 38 were not found within the conducted searches.

Photocatalytic Degradation of Direct Black 38

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts, typically illuminated with UV or visible light, to generate reactive species like hydroxyl radicals and superoxide (B77818) ions, which can degrade organic pollutants. iitm.ac.inacs.org This method has gained considerable attention for its potential in treating dye-contaminated wastewater due to its effectiveness at ambient temperature and pressure and the possibility of using solar light as the energy source. iust.ac.irdntb.gov.ua

Heterogeneous Photocatalysis (e.g., TiO₂, Nickel Hydroxide, Zinc Oxide, Zinc Aluminum Oxide Spinel)

Heterogeneous photocatalysis involves the use of solid semiconductor materials as catalysts suspended in the wastewater or immobilized on a support. Upon irradiation with light of sufficient energy (greater than the band gap of the semiconductor), electron-hole pairs are generated, initiating a series of redox reactions that lead to the degradation of adsorbed pollutants. iitm.ac.inacs.org

Titanium Dioxide (TiO₂): TiO₂ is one of the most widely studied photocatalysts due to its chemical stability, non-toxicity, and cost-effectiveness. researchgate.netmdpi.com It has been extensively applied for the degradation of azo dyes, including Direct Black 38. nih.goviitm.ac.inresearchgate.netmdpi.comdergipark.org.trgnest.orgcapes.gov.brresearchgate.netresearchgate.net The anatase form of TiO₂ is often preferred for its higher photon absorption characteristics. iitm.ac.in

Research on the photocatalytic degradation of Direct Black 38 using N-doped anatase TiO₂ has shown promising results, particularly under visible light irradiation. One study demonstrated excellent photocatalytic activity of N-doped anatase TiO₂ under visible light, with slightly higher activity compared to non-doped TiO₂ under sunlight irradiation. researchgate.netcapes.gov.br

Factors affecting TiO₂ photocatalysis include dye concentration, catalyst concentration, and pH. For the decolorization of Direct Black 38 using TiO₂, optimal conditions were found at pH 5 and a TiO₂ concentration of 0.75 g/l for an initial dye concentration of 50 ppm, achieving 90% decolorization after 2 hours of UV irradiation. researchgate.net It is noted that TiO₂ cannot be effectively used in basic solutions for Direct Black 38 decolorization. researchgate.net

Nickel Hydroxide: Nickel hydroxide has also been investigated as a catalyst for the oxidative degradation of Direct Black 38 in aqueous media. One study explored the catalytic oxidative degradation of Direct Black 38 using laboratory-prepared nickel hydroxide in the presence of hydrogen peroxide. gnest.orgresearchgate.net The study indicated that the degradation process followed a Langmuir-Hinshelwood type mechanism, where reactants adsorb onto the catalyst surface. gnest.org

Research findings showed that the degradation of a 300 ppm Direct Black 38 solution increased with the dose of nickel hydroxide catalyst up to a certain point (0.05 g catalyst for 40 ml solution), and then decreased with higher doses. gnest.org For instance, at 313 K, approximately 59% degradation was observed after 120 minutes with 0.05 g of catalyst, while at 323 K, it reached 71% in the same timeframe. gnest.org The presence of hydrogen peroxide significantly enhanced the degradation compared to using dissolved oxygen alone. gnest.org

Table 1: Oxidative Degradation of Direct Black 38 Catalyzed by Nickel Hydroxide gnest.org

| Temperature (K) | Reaction Time (minutes) | Direct Black 38 Degradation (%) |

| 313 | 15 | ~18 |

| 313 | 120 | ~59 |

| 323 | 15 | ~22 |

| 323 | 120 | ~71 |

Conditions: 40 ml of 300 ppm Direct Black 38 solution, 0.05 g nickel hydroxide catalyst, 1 ml hydrogen peroxide, 500 rpm stirring.

Zinc Oxide (ZnO): Zinc oxide is another semiconductor material explored for the photocatalytic degradation of azo dyes, including Direct Black 38, under UV irradiation. iust.ac.irscispace.com ZnO photocatalysts synthesized by the sol-gel method have demonstrated efficiency in degrading Direct Black 38. scispace.com

Studies on ZnO photocatalysis for azo dye degradation, including Direct Black 38, have shown that the removal rate increases with increasing catalyst dosage and decreases with increasing initial dye concentration. scispace.com Acidic conditions are reported to be favorable for the degradation of dyes over ZnO. scispace.com For a 30 mg/L solution of Direct Black 38, the photodegradation efficiency increased from 49.25% to 99.45% when the photocatalyst dosage was increased from 0.1 to 0.8 g/L under UV irradiation for 30 minutes. scispace.com

Table 2: Effect of ZnO Photocatalyst Dosage on Direct Black 38 Degradation scispace.com

| ZnO Photocatalyst Dosage (g/L) | Direct Black 38 Removal Rate (%) |

| 0.1 | 49.25 |

| 0.8 | 99.45 |

Conditions: 30 mg/L Direct Black 38 solution, UV irradiation, 30 minutes.

Zinc Aluminum Oxide Spinel: While zinc oxide and aluminum oxide (alumina) are known photocatalysts and support materials, respectively, specific research detailing the use of Zinc Aluminum Oxide Spinel for the degradation of Direct Black 38 was not found in the provided search results. Aluminum oxide is used as a filler and catalyst support in various applications. americanelements.com Further research may be needed to explore the potential of Zinc Aluminum Oxide Spinel in the photocatalytic degradation of Direct Black 38.

Homogeneous Photocatalysis

Homogeneous photocatalysis involves catalytic reactions where the catalyst and reactants are in the same phase, typically a liquid solution acs.org. In this process, a catalyst, often a transition metal complex or a metal-containing compound, absorbs light and undergoes a photochemical transformation, generating reactive species like radicals or excited states acs.org. These reactive species then interact with the organic pollutant molecules, leading to their degradation acs.org.

While various homogeneous catalysts have demonstrated effectiveness in degrading dyes in aqueous solutions, a significant drawback is the potential for metal ions to leach into the water, creating a secondary environmental issue gnest.org. This necessitates further treatment steps to remove the dissolved metals.

Optimization of Catalyst and Oxidant Concentrations for Degradation Kinetics

Optimizing catalyst and oxidant concentrations is critical for enhancing the efficiency and kinetics of photocatalytic degradation processes. For instance, in the photocatalytic degradation of dyes using TiO₂ and hydrogen peroxide (H₂O₂), the concentrations of both the photocatalyst and the oxidant significantly influence the decolorization efficiency researchgate.netnih.gov.

Research has shown that increasing the catalyst dose initially increases dye degradation, likely due to a greater number of active sites available for reaction gnest.orgnih.gov. However, exceeding an optimal catalyst concentration can sometimes lead to a decrease in degradation efficiency. This might occur because at higher concentrations, the catalyst particles can aggregate, reducing the effective surface area and light penetration gnest.org. Similarly, the concentration of the oxidant, such as H₂O₂, needs to be optimized. While a proper amount of H₂O₂ can enhance decolorization by promoting the formation of hydroxyl radicals, an excessive amount can quench the formation of these radicals, thus inhibiting degradation researchgate.net.

Studies investigating the photocatalytic degradation of Direct Black 38 and other dyes have explored the effect of varying catalyst (e.g., TiO₂) and oxidant (e.g., H₂O₂) concentrations to determine the optimal conditions for maximum removal efficiency researchgate.net. For example, one study found optimal conditions for 90% decolorization of Direct Black 38 using TiO₂ and H₂O₂ at specific concentrations: initial dye concentration of 50 ppm, H₂O₂ dosage of 26.56 mM, and TiO₂ dosage of 0.75 g/L at pH 5 researchgate.net.

Integrated and Hybrid Treatment Systems

Integrated and hybrid treatment systems combine different remediation technologies to leverage their individual advantages and overcome limitations, aiming for more comprehensive and efficient removal of complex pollutants like Direct Black 38.

Anaerobic/Aerobic Sequential Reactor Systems for Decolorization and Mineralization

Sequential anaerobic/aerobic biological treatment is considered a cost-effective method for the degradation of azo dyes bioline.org.br. This approach typically involves two stages: an initial anaerobic stage followed by an aerobic stage bioline.org.brufc.br.

In the anaerobic stage, microorganisms cleave the azo bonds (–N=N–) of the dye molecule through reductive processes bioline.org.brufc.br. This results in the decolorization of the wastewater and the formation of generally colorless intermediate products, primarily aromatic amines bioline.org.brufc.br. While decolorization is effectively achieved anaerobically, the resulting aromatic amines can be potentially hazardous and are often recalcitrant under anaerobic conditions bioline.org.brufc.br.

The subsequent aerobic stage is designed to degrade these aromatic amines and further mineralize the organic compounds bioline.org.brufc.br. Studies using anaerobic/aerobic sequential reactor systems, such as Upflow Anaerobic Sludge Blanket (UASB) reactors followed by Continuous Stirred Tank Reactors (CSTR), have demonstrated effective decolorization of Direct Black 38 in the anaerobic phase and subsequent reduction of total aromatic amines and organic fractions in the aerobic phase researchgate.netnih.gov. Research indicates that such sequential systems can achieve significant removal of color, COD, and aromatic amines researchgate.net. For instance, a study treating 3200 mg/L Direct Black 38 dye reported 86% color removal and 52.2% total aromatic amine removal in a sequential UASB/CSTR system under specific operating conditions researchgate.net.

Combined Physico-Chemical and Biological Treatment Strategies

For example, physico-chemical pre-treatment can alter the structure of the dye molecule, making it more amenable to biological degradation, or reduce the initial dye concentration to levels less inhibitory to microorganisms nih.gov. Conversely, biological treatment can reduce the bulk of the organic load and color, while a subsequent physico-chemical polishing step can remove residual color, intermediates, or achieve further mineralization nih.gov.

Integrated systems like sequential photocatalytic and biological treatment have shown high degradation rates for simulated textile wastewater nih.gov. Other combinations include biological treatment followed by photo-assisted electro-oxidation nih.gov. These hybrid approaches aim for not only high decolorization and COD removal but also the reduction of toxicity and potential mineralization of contaminants nih.govfrontiersin.org.

Performance Evaluation and Economic Feasibility of Remediation Strategies

Evaluating the performance of remediation strategies for Direct Black 38 involves assessing their efficiency in terms of color removal, COD reduction, degradation of the parent compound, and removal or mineralization of intermediate products like aromatic amines researchgate.netresearchgate.net. Performance is often quantified by metrics such as removal percentage, reaction kinetics, and the quality of the treated effluent.

Economic feasibility is a crucial factor in determining the practical applicability of a remediation technology, particularly for large-scale industrial wastewater treatment chemours.deresearchgate.netacs.org. Economic evaluation considers various costs, including capital expenditure (for equipment and infrastructure), operational costs (energy, chemicals, labor, maintenance), and disposal costs for any generated waste or sludge acs.org.

While biological treatments are often considered cost-effective and environmentally friendly, their efficiency can be limited by the toxicity of the dye or its intermediates to microorganisms mdpi.combioline.org.br. Physico-chemical methods can be highly effective but may be energy-intensive or require costly chemicals, and they might generate secondary waste streams mdpi.com.

Integrated and hybrid systems, while potentially offering higher removal efficiencies, can have higher capital and operational costs due to the combination of multiple processes nih.gov. Therefore, a thorough performance evaluation must be coupled with an economic analysis to determine the most suitable and sustainable remediation strategy for Direct Black 38 contamination frontiersin.orgresearchgate.netacs.org. Research into the economic feasibility of different approaches, including cost estimation methods for synthesis and utilization of materials used in remediation, is an important aspect of developing practical solutions acs.org.

Analytical Methodologies for Detection and Quantification of Direct Black 38 and Its Transformation Products

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Direct Black 38 from complex matrices and for resolving its various transformation products.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Ultraviolet (UV) Detection, and Mass Spectrometry (MS)

HPLC is a widely used technique for the analysis of Direct Black 38 and its metabolites due to its ability to handle non-volatile and polar compounds. Coupling HPLC with different detectors enhances its analytical capabilities.

HPLC-DAD/UV: Diode Array Detection (DAD) and Ultraviolet (UV) detection are commonly used with HPLC to monitor the separation of Direct Black 38 and its degradation products. These detectors measure the absorbance of analytes at specific wavelengths or across a range of wavelengths as they elute from the column. This is particularly useful for monitoring the decolorization of the dye, which is associated with changes in its UV-Vis spectrum due to the degradation of chromophoric azo bonds nih.govresearchgate.net. Studies have monitored Direct Black 38 decolorization by measuring the change in absorbance at its maximum absorbance wavelength, reported around 520 nm or 530 nm nih.govresearchgate.netresearchgate.netgnest.org. HPLC-DAD allows for the simultaneous measurement of absorbance across the UV-Vis spectrum, providing more comprehensive information about the separated components compared to a single-wavelength UV detector measurlabs.com.

HPLC-MS: Coupling HPLC with Mass Spectrometry (MS) provides highly sensitive and selective detection and identification of Direct Black 38 and its transformation products. MS provides mass-to-charge ratio information, which is invaluable for confirming the identity of known compounds and elucidating the structures of unknown metabolites. HPLC-MS can be used for both qualitative and quantitative analysis. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While Direct Black 38 itself is not volatile, many of its potential transformation products, such as aromatic amines like benzidine (B372746), can be analyzed by GC-MS, often after derivatization to increase their volatility researchgate.netasm.orgnih.govthermofisher.comnih.gov.

GC-MS has been successfully applied to identify metabolites formed during the biodegradation of Direct Black 38. For instance, studies on the metabolism of Direct Black 38 by human intestinal microbiota have utilized GC-MS to identify metabolites such as benzidine, 4-aminobiphenyl (B23562), monoacetylbenzidine, and acetylaminobiphenyl researchgate.netasm.org.

GC-MS offers high chromatographic separation power, reproducible retention times, and robust quantitation. thermofisher.com Electron ionization (EI) is a common ionization method in GC-MS, producing characteristic fragmentation patterns that can be matched against spectral libraries (e.g., NIST) for compound identification. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantitative analysis of Direct Black 38 and its metabolites in complex matrices. shimadzu.comnih.govnih.gov LC-MS/MS utilizes two mass analyzers in tandem, allowing for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which significantly enhances specificity and reduces matrix interference. shimadzu.comnih.gov

LC-MS/MS methods have been developed for the quantitative analysis of Direct Black 38 and other carcinogenic azo dyes in materials like textiles. shimadzu.comresearchgate.net These methods often employ reversed-phase LC columns and electrospray ionization (ESI) in negative or positive ion switching mode to accommodate the different ionization characteristics of the target analytes. researchgate.netgoogle.com

Studies have reported the sensitivity of LC-MS/MS for Direct Black 38. For example, one method reported a Limit of Detection (LOD) of 15 ng/mL and a Limit of Quantification (LOQ) of 50 ng/mL for Direct Black 38 in textile samples using an LCMS-8045 triple quadrupole system shimadzu.com.

Here is a table summarizing typical performance data for Direct Black 38 analysis by LC-MS/MS:

| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Matrix | Reference |

| Direct Black 38 | 15 | 50 | >0.994 | Textile | shimadzu.com |

LC-MS/MS is considered a gold standard for quantitative bioanalysis and is capable of achieving very low detection limits. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques provide information about the structural changes and functional groups of Direct Black 38 and its degradation products.

UV-Visible Spectroscopy for Decolorization and Chromophore Degradation Monitoring

UV-Visible (UV-Vis) spectroscopy is a simple yet effective technique for monitoring the decolorization of Direct Black 38 in aqueous solutions. The intense color of azo dyes like Direct Black 38 is due to the presence of azo bonds (-N=N-) and conjugated systems that absorb light in the visible region of the spectrum. nih.gov

During degradation processes, the cleavage of azo bonds leads to the loss of the chromophoric group and a decrease in absorbance in the visible region, resulting in decolorization. nih.gov UV-Vis spectroscopy is used to measure the decrease in absorbance at the maximum wavelength of Direct Black 38 (around 520-530 nm) over time, allowing for the calculation of decolorization efficiency. nih.govresearchgate.netresearchgate.netgnest.org Changes in the UV region of the spectrum can also indicate the formation of aromatic amine intermediates after azo bond cleavage. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation of Degradation Products

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of molecules, allowing for the identification of functional groups and the elucidation of structural changes during the degradation of Direct Black 38. researchgate.netresearchgate.netmdpi.com By comparing the FT-IR spectra of the parent dye and its degradation products, researchers can identify the disappearance of characteristic peaks associated with the azo structure and the appearance of new peaks corresponding to functional groups of the metabolites. nih.govresearchgate.netresearchgate.net

FT-IR analysis has been used to confirm the degradation of azo dyes by observing changes or shifts in specific peaks compared to the original dye samples. researchgate.netresearchgate.net While FT-IR can provide valuable structural information, interpreting the spectra of complex mixtures of degradation products can be challenging due to overlapping bands. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Dye Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful vibrational spectroscopic technique capable of detecting analytes at very low concentrations, offering significant signal enhancement compared to conventional Raman spectroscopy. rsc.orgspectroscopyonline.comresearchgate.net This enhancement is primarily attributed to the electromagnetic effect, where localized surface plasmon resonances (LSPRs) on noble metal nanostructures (such as silver or gold) drastically amplify the local electric field in the vicinity of the metal surface. spectroscopyonline.commdpi.com Chemical enhancement, involving interactions between the analyte molecule and the metal surface, can also contribute to the signal amplification. mdpi.com

SERS has been explored for the analysis of various dyes, including those found in inks and textiles. researchgate.netfrontiersin.orgdntb.gov.ua The technique allows for the direct identification of colorants, often without the need for extensive sample preparation or extraction, which is particularly advantageous for complex matrices. researchgate.net Studies have demonstrated the ability of SERS to identify dye components in materials like writing inks deposited on paper, utilizing plasmonic nanopastes of silver and gold nanoparticles. frontiersin.org The resulting SERS spectra show significantly enhanced intensity compared to normal Raman spectra, providing clear diagnostic peaks for dye identification. frontiersin.org

While specific detailed research findings on the direct application of SERS solely for Direct Black 38 analysis were not extensively found in the search results, the principles and demonstrated applications of SERS for trace dye analysis in complex matrices suggest its potential utility for detecting Direct Black 38 and its transformation products. The high sensitivity and molecular specificity of SERS make it a promising tool for analyzing trace amounts of these compounds in environmental samples.

Direct Analysis Techniques (e.g., Direct Analysis in Real Time-Time of Flight Mass Spectrometry - DART-TOF-MS)

Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-TOF-MS) is an ambient ionization technique that enables the rapid analysis of solid, liquid, or gaseous samples with minimal to no sample preparation. mdpi.comusc.edu.aubruker.comresearchgate.net This technique involves directing a heated gas stream containing excited-state species towards the sample, leading to ionization of the analytes near the mass spectrometer inlet. bruker.com The ions are then analyzed by a time-of-flight mass analyzer, providing high-resolution mass spectral data. acs.org

DART-TOF-MS has been successfully applied in various fields, including forensic science for identifying colorants in materials like inks and textiles. researchgate.netacs.orgchromatographyonline.com It allows for the direct identification of organic dye compounds in dyed fibers, with analyses completed rapidly. researchgate.netacs.org The technique can detect a wide range of compounds, both polar and nonpolar, and offers advantages such as high sample throughput and the ability to analyze samples in their native form. bruker.commdpi.com

While specific studies focusing exclusively on the DART-TOF-MS analysis of Direct Black 38 were not prominently featured in the search results, the demonstrated capability of DART-TOF-MS for the rapid and direct analysis of various organic dyes and chemical compounds in complex matrices suggests its applicability for the detection and potential quantification of Direct Black 38 and its transformation products. Its ability to handle samples with minimal preparation makes it particularly suitable for screening environmental samples.

Method Development and Validation for Complex Environmental Matrices

The analysis of Direct Black 38 and its transformation products in environmental matrices such as wastewater, soil, and sediment presents significant analytical challenges due to the complexity and variability of these samples. Method development and validation are crucial steps to ensure the accuracy, reliability, and sensitivity of analytical measurements in such matrices.

Methods for the analysis of dyes and other organic pollutants in environmental samples typically involve sample preparation steps like extraction and clean-up, followed by chromatographic separation coupled with sensitive detection techniques such as mass spectrometry (MS) or tandem mass spectrometry (MS/MS). researchgate.netmdpi.com Liquid chromatography coupled to mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), particularly using triple quadrupole or high-resolution mass analyzers, are commonly employed for the determination of organic contaminants in water and solid matrices at trace levels. mdpi.com

Method validation involves evaluating parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), precision (repeatability and reproducibility), and matrix effects. shimadzu.comejpps.online For complex environmental matrices, matrix effects can significantly influence the analytical signal, necessitating careful evaluation and potentially the use of matrix-matched standards or internal standards to ensure accurate quantification. shimadzu.com

Research on the degradation of Direct Black 38 in aqueous solutions highlights the need to analyze the reaction intermediates and inorganic products formed during transformation processes. gnest.org Techniques like UV-Visible spectrophotometry and HPLC have been used to monitor dye degradation and identify intermediate products. gnest.org Studies on the decolorization of Direct Black 38 in sequential anaerobic/aerobic reactor systems have utilized analyses such as COD, BOD₅, aromatic amine analysis, HPLC, and GC to assess the mineralization of the dye and the reduction of aromatic amines. researchgate.net The metabolic breakdown of Direct Black 38 can yield hazardous aromatic amines, including benzidine, which is a known human carcinogen. nih.govmedchemexpress.cominchem.org Therefore, analytical methods must be capable of detecting these transformation products.

Developing methods for complex environmental matrices often requires optimizing sample preparation procedures to effectively extract and concentrate the target analytes while minimizing matrix interference. researchgate.netmdpi.com Validation ensures that the developed method is fit for its intended purpose, providing reliable data for assessing the presence and concentration of Direct Black 38 and its transformation products in the environment. ejpps.onlineunifi.it

Regulatory Frameworks and Socio Economic Implications of Direct Black 38

Evolution of Regulatory Classifications and Directives for Benzidine-Derived Dyes

The regulatory landscape surrounding benzidine-derived dyes, including Direct Black 38, has evolved significantly as scientific understanding of their potential health risks has increased. This evolution reflects a global effort to mitigate exposure to substances known or suspected to cause cancer.

International Regulatory Bodies and Classifications (e.g., IARC, OSHA, NIOSH)

Several international and national bodies have classified Direct Black 38 and other benzidine-derived dyes based on their carcinogenic potential.

The International Agency for Research on Cancer (IARC) has evaluated benzidine (B372746) and dyes metabolized to benzidine. IARC concluded that there was sufficient evidence for the carcinogenicity of technical-grade Direct Black 38 in experimental animals nih.gov.

In the United States, both the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have identified benzidine and benzidine-based dyes as potential occupational carcinogens industrialchemicals.gov.aunih.goviarc.fr. They have recommended that worker exposure to these substances be reduced to the lowest feasible level industrialchemicals.gov.aunih.goviarc.fr. NIOSH specifically recommends handling Direct Black 38, along with Direct Blue 6 and Direct Brown 95, as if they were human carcinogens nih.gov. Studies have indicated that humans working with these dyes excrete higher than expected levels of benzidine in their urine, suggesting metabolism of the dyes to benzidine in the body nih.gov.

Global Legislative Landscape for Azo Dyes (e.g., EU REACH Annex XVII, National Bans in Asia)

The concerns raised by regulatory bodies have led to legislative actions globally, restricting or banning the use of certain azo dyes that can release carcinogenic aromatic amines like benzidine.

In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation plays a crucial role in managing the risks posed by chemicals. Annex XVII of REACH lists restrictions on the manufacture, placing on the market, and use of certain substances that pose unacceptable risks hbm4eu.eueuropa.eueuropa.eu. Entry 72 of Annex XVII to REACH, established by Regulation (EU) 2018/1513 and applicable from November 1, 2020, restricts 33 carcinogenic, mutagenic, or reproductive toxicants (CMRs) in clothing, textiles, and footwear europa.eu. While Direct Black 38 is not explicitly listed as a single entry in the provided search results for Annex XVII, benzidine-based dyes that cleave to banned aromatic amines fall under these restrictions. The regulatory focus is often on the potential to release restricted aromatic amines upon reduction sustainability-directory.comeuropa.eu.

Beyond the EU, various countries, including those in Asia which are significant textile production hubs, have also implemented national bans or restrictions on the use of certain azo dyes that release restricted amines. These regulations aim to protect both consumers and workers from exposure.

Challenges in Global Regulatory Enforcement and Supply Chain Compliance

Enforcing regulations on restricted substances like Direct Black 38 across complex global supply chains presents significant challenges. The textile supply chain, for instance, can involve numerous entities across different countries, from raw material producers to manufacturers, distributors, and retailers tracit.org.

Ensuring compliance throughout this intricate network is difficult. Factors contributing to these challenges include variations in national legislation, limited resources for enforcement in some regions, and the difficulty in tracing the origin and chemical composition of materials at each stage of the supply chain tracit.orgeuropa.eu. The use of trade names rather than chemical names for dyes can also obscure their composition researchgate.net.

Furthermore, the economic pressures in the industry can sometimes lead to non-compliance, particularly in regions where regulatory oversight may be less stringent sustainability-directory.comeuropa.eu. Companies seeking cost advantages might use cheaper, non-compliant dyes or fail to invest in necessary wastewater treatment technologies sustainability-directory.com. Effective enforcement requires not only strong legal frameworks but also international cooperation, capacity building, and increased transparency within supply chains sustainability-directory.comsustainability-directory.com. Third-party audits and industry initiatives, such as Restricted Substances Lists (RSLs) and Manufacturing Restricted Substances Lists (MRSLs), play a role in promoting compliance beyond direct government enforcement sustainability-directory.comcirs-ck.comupenn.edu.

Socio-Economic Dimensions of Azo Dye Production and Consumption

The production and consumption of azo dyes, including Direct Black 38, have significant socio-economic dimensions, influencing industrial practices, employment, and market dynamics.

Economic Drivers of Traditional Dye Usage in Industry